molecular formula C12H16O3S B8351672 Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Cat. No. B8351672
M. Wt: 240.32 g/mol
InChI Key: ITCFSFKETFWVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

InChI

InChI=1S/C12H16O3S/c1-4-14-11(13)12(2,3)15-9-5-7-10(16)8-6-9/h5-8,16H,4H2,1-3H3

InChI Key

ITCFSFKETFWVSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet was added ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate (53 g, 0.173 moles, 1 eq) and absolute EtOH (500 ml). Tin powder (325 mesh, 123.06 g, 1.04 moles, 6 eq) was added as a solid. The overhead stirrer was adjusted so that the rotor is as close as possible to the bottom of the round-bottom flask and stirring speed was accelerated to a very high setting before adding the HCl to prevent the clumping of the tin metal. Hydrogen chloride (4N in dioxane, 300 ml) was added dropwise over the course of 1 hour. The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution was poured into a 2-L Erlenmeyer flask containing CH2Cl2 (1 L) and ice. After stirring for 10 minutes the biphasic mixture was filtered through Celite. After transferring to a separatory funnel the phases were separated and the aqueous fraction was washed with CH2Cl2 (2×100 ml). The combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. A bright yellow oil with a white precipitate suspended resulted. This yellow mixture was dissolved in a minimum amount of CH2Cl2 and filtered once again through Celite to yield 30 g (75%) of a bright yellow oil.
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53 g
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500 mL
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123.06 g
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300 mL
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75%

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